1,4-Bis(triphenylsilyl)-1,3-butadiyne
Description
1,4-Bis(triphenylsilyl)-1,3-butadiyne is a conjugated diyne compound functionalized with two triphenylsilyl groups at the terminal positions. These silyl-substituted butadiynes are characterized by their linear π-conjugated systems, which enable applications in organic electronics, polymer synthesis, and as precursors for advanced materials .
Properties
CAS No. |
140391-06-6 |
|---|---|
Molecular Formula |
C40H30Si2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H |
InChI Key |
NLMURFYWWGGWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Oxidative Coupling
The Hay coupling methodology, widely used for trimethylsilylacetylene derivatives, provides a foundational framework. For triphenylsilylacetylene, the reaction would theoretically proceed via:
Key parameters (extrapolated from trimethylsilyl systems):
-
Catalyst system : 5% CuI with 10% 4-dimethylaminopyridine (DMAP)
-
Solvent : Acetonitrile (polar aprotic)
-
Atmosphere : Pure oxygen (critical for preventing over-reduction)
-
Temperature : Maintained below 35°C to suppress side reactions
-
Scale : 50 g precursor yields ~50–60% product (based on trimethyl analog yields)
Safety considerations :
-
Triphenylsilylacetylene’s higher molecular weight (vs. trimethylsilylacetylene) reduces volatility, potentially mitigating explosion risks from static discharge.
-
Oxygen-enriched atmospheres still require spark-proof equipment.
Halogenation-Desilylation Strategies
Sequential Functionalization
Building on methods for asymmetrical diyne synthesis, a halogenation-desilylation sequence could be employed:
-
Monohalogenation :
-
Cross-Coupling :
Advantages :
-
Enables stepwise quality control via intermediate characterization.
-
Compatible with Pd-catalyzed cross-couplings for asymmetrical derivatives.
Limitations :
-
Requires handling of hygroscopic halogenating agents (e.g., N-bromosuccinimide).
-
Lower atom economy compared to direct oxidative coupling.
Solid-State Metathesis Approaches
Scalability insights :
-
The Navale catalyst system’s one-pot protocol is most amenable to multigram synthesis.
-
Metathesis approaches face challenges in catalyst recovery and cost at scale.
Spectroscopic Characterization Benchmarks
Diagnostic Spectral Features
For 1,4-bis(triphenylsilyl)-1,3-butadiyne (predicted):
-
¹H NMR (CDCl₃): δ 7.5–7.7 (m, Ph), absence of acetylenic protons
-
¹³C NMR :
-
δ 105–110 ppm (C≡C–Si)
-
δ 135–140 ppm (ipso-Ph)
-
-
IR : ν(C≡C) ~2150 cm⁻¹ (weaker than terminal alkynes)
Comparison to trimethyl analog :
-
Broader aromatic signals in NMR
-
Reduced volatility (mp >150°C vs. 45°C for trimethyl version)
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(triphenylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(triphenylsilyl)-1,3-butadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of cross-conjugated polymers and other complex organic molecules.
Materials Science: Employed in the development of organic electrophosphorescent devices, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Industry: Utilized in the synthesis of organosilicon compounds for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Bis(triphenylsilyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of the reactive butadiyne backbone and the electron-donating triphenylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The compound’s unique electronic properties also make it suitable for use in electronic and photonic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 1,4-bis(triphenylsilyl)-1,3-butadiyne with analogous compounds:
Notes:
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne : Exhibits high purity (98–99%) and stability, making it a preferred building block for conjugated polymers. Its low density and melting point facilitate solution-based processing .
- Bromophenyl derivative : Bromine substituents enable Suzuki-Miyaura cross-coupling for extended π-systems in optoelectronic devices .
Reactivity and Electronic Properties
- Trimethylsilyl vs. The phenyl rings may also enable π-stacking in solid-state materials.
- Bromophenyl derivative : The electron-withdrawing bromine substituents polarize the triple bond, increasing electrophilicity for nucleophilic additions .
- Hydroxycycloalkyl derivatives : Hydroxyl groups introduce hydrogen-bonding capabilities, enabling supramolecular assembly .
Research Findings
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Serves as a precursor for poly(1,4-bis(3-quinolyl)-1,3-butadiyne), a fully conjugated polydiacetylene with semiconductor properties . Used in the synthesis of organic superlattices for charge transport studies .
1,4-Bis(4-bromophenyl)-1,3-butadiyne: Acts as a monomer for π-conjugated polymers in organic light-emitting diodes (OLEDs) .
Q & A
Basic Question: What spectroscopic methods are recommended for characterizing the molecular structure of 1,4-Bis(triphenylsilyl)-1,3-butadiyne?
Answer:
To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for identifying proton environments and carbon frameworks. Fourier-transform infrared spectroscopy (FT-IR) is critical for detecting functional groups like C≡C stretching vibrations (~2100–2260 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) or matrix-assisted laser desorption/ionization (MALDI) can validate the molecular weight (194.42 g/mol) and fragmentation patterns .
Basic Question: What are the standard synthetic protocols for preparing this compound?
Answer:
A common method involves Sonogashira coupling between trimethylsilylacetylene and 1,4-diiodobenzene under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₄/CuI in a 1:2 molar ratio.
- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
- Temperature : 60–80°C for 12–24 hours.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted monomers and catalyst residues .
Advanced Question: How can factorial design optimize the synthesis of this compound?
Answer:
A 2³ factorial design evaluates three critical factors:
| Factor | Low Level | High Level |
|---|---|---|
| Reaction Time | 12 h | 24 h |
| Temperature | 60°C | 80°C |
| Catalyst Loading | 1 mol% | 3 mol% |
Response variables : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies interactions between factors. For instance, high catalyst loading (3 mol%) at 80°C increases yield but may reduce purity due to side reactions. Optimal conditions balance efficiency and selectivity .
Advanced Question: How should researchers resolve contradictions in reported thermal stability data for this compound?
Answer:
Contradictions in thermal decomposition temperatures (e.g., 200°C vs. 250°C) require comparative thermogravimetric analysis (TGA) under standardized conditions:
- Heating rate : 10°C/min in N₂ atmosphere.
- Sample preparation : Uniform particle size (ball-milled) to eliminate mass-transfer artifacts.
Control for moisture content (via Karl Fischer titration) and validate results with differential scanning calorimetry (DSC) to correlate weight loss with endothermic/exothermic events .
Advanced Question: What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?
Answer:
The electron-deficient C≡C bonds participate in Diels-Alder reactions with electron-rich dienes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Experimental validation via kinetic studies (monitoring reaction rates under varying temperatures) and Hammett plots (substituent effects) quantify electronic contributions. Cross-referencing computational and experimental data clarifies the role of silyl groups in stabilizing transition states .
Advanced Question: How does solvent polarity influence the solubility and reactivity of this compound?
Answer:
Solubility trends correlate with Hildebrand solubility parameters (δ) :
| Solvent | δ (MPa¹/²) | Solubility (mg/mL) |
|---|---|---|
| Hexane | 14.9 | 0.8 |
| THF | 18.6 | 12.4 |
| DCM | 20.3 | 9.1 |
Low-polarity solvents (hexane) favor monomeric states, while polar solvents (THF) stabilize charge-separated intermediates in reactions. Use UV-vis spectroscopy to monitor aggregation behavior and dynamic light scattering (DLS) for particle size analysis .
Advanced Question: What strategies mitigate byproduct formation during functionalization of this compound?
Answer:
Byproducts (e.g., oligomers) arise from uncontrolled radical polymerization. Mitigation strategies include:
- Radical inhibitors : Add 1–2 mol% TEMPO or BHT.
- Low-temperature reactions : Conduct below 0°C to suppress radical chain propagation.
- Stepwise functionalization : Introduce protective groups (e.g., TMS) before subsequent reactions.
Validate purity via HPLC-MS and monitor reaction progress with in-situ IR spectroscopy .
Advanced Question: How can computational modeling predict the crystal packing behavior of this compound?
Answer:
Mercury 4.0 or Materials Studio software simulates crystal structures using force fields (e.g., COMPASS III). Input experimental XRD data to refine lattice parameters and predict π-π stacking distances between aromatic rings. Compare simulated and experimental powder X-ray diffraction (PXRD) patterns to validate models. Adjust van der Waals radii for silyl groups to account for steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
